Cas no 1894026-17-5 (3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine)

3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine
- EN300-1945866
- 1894026-17-5
-
- インチ: 1S/C9H8BrF4N/c10-6-3-1-2-5(8(6)11)4-7(15)9(12,13)14/h1-3,7H,4,15H2
- InChIKey: QBYLLDWLSCEWML-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1F)CC(C(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 284.97762g/mol
- どういたいしつりょう: 284.97762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26Ų
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945866-5.0g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 5g |
$3562.0 | 2023-06-02 | ||
Enamine | EN300-1945866-1.0g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-1945866-1g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1945866-5g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1945866-0.25g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1945866-0.1g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1945866-10g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1945866-0.5g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1945866-2.5g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1945866-0.05g |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine |
1894026-17-5 | 0.05g |
$948.0 | 2023-09-17 |
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amineに関する追加情報
Introduction to 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine (CAS No. 1894026-17-5)
3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by the CAS number 1894026-17-5, features a unique structural framework that combines a brominated and fluorinated aromatic ring with a trifluoropropylamine side chain. Such a structural configuration makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine consists of a benzene ring substituted with a bromine atom at the 3-position and a fluorine atom at the 2-position. This arrangement introduces both electronic and steric effects that can influence the compound's reactivity and biological activity. The presence of the trifluoropropylamine moiety further enhances its potential as an intermediate in synthesizing more complex pharmacophores.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine with greater accuracy. Studies suggest that the combination of bromine and fluorine substituents may enhance binding affinity to target enzymes or receptors, making this compound a valuable scaffold for designing novel therapeutic agents.
In the realm of medicinal chemistry, the development of small-molecule inhibitors often relies on the optimization of key structural features to achieve high selectivity and efficacy. The trifluoropropylamine group in 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine contributes to its solubility and metabolic stability, which are critical factors for drug-like properties. Additionally, the aromatic ring system provides a platform for further derivatization, allowing chemists to explore diverse chemical spaces.
One of the most intriguing aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including signal transduction and cell division. Inhibiting aberrant kinase activity is a major strategy in cancer therapy, and compounds like 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine offer promising leads for designing next-generation kinase inhibitors.
Furthermore, the fluorinated aromatic ring in 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine has been shown to improve metabolic stability by resisting hydrolysis and oxidation. This characteristic is particularly important for drugs that require prolonged half-lives in vivo. The bromine substituent may also contribute to enhanced binding interactions by participating in halogen bonding or dipole-dipole interactions with biological targets.
Recent experimental studies have begun to elucidate the biological activity of 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine. Initial assays have demonstrated moderate activity against certain kinases and other enzymes relevant to inflammatory diseases. These findings align with computational predictions and highlight the compound's potential as a lead molecule for further optimization.
The synthesis of 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-amine presents both challenges and opportunities for synthetic chemists. The introduction of fluorine and bromine atoms requires specialized methodologies to ensure regioselectivity and high yields. However, advances in synthetic techniques have made it increasingly feasible to construct such complex molecules efficiently.
In conclusion, 3-(3-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-am ine (CAS No. 18940 26 -17 -5) represents an exciting avenue for pharmaceutical research due to its unique structural features and promising biological activities. As our understanding of molecular interactions continues to evolve,this compound is likely to play an important role in the development of new therapeutic agents targeting various diseases.
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